molecular formula C9H16O2 B13756901 Cyclooctyl formate CAS No. 23263-25-4

Cyclooctyl formate

Cat. No.: B13756901
CAS No.: 23263-25-4
M. Wt: 156.22 g/mol
InChI Key: LTFZBGBFPXQEAL-UHFFFAOYSA-N
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Description

Cyclooctyl formate is an organic compound with the chemical formula C₉H₁₆O₂. It is an ester formed from cyclooctanol and formic acid. This compound is known for its unique structure, which includes a cyclooctane ring bonded to a formate group. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctyl formate can be synthesized through the reaction of cyclooctene with formic acid. This reaction does not require an added catalyst and proceeds through the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclooctyl formate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to produce cyclooctanol and formic acid.

    Transesterification: It can react with alcohols to form different esters.

    Oxidation and Reduction: These reactions can modify the cyclooctane ring or the formate group.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cyclooctanol and formic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Cyclooctyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctyl formate involves its interaction with various molecular targets. In hydrolysis reactions, the formate group is cleaved, releasing formic acid and cyclooctanol. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

Cyclooctyl formate can be compared with other cyclic esters such as:

    Cyclohexyl formate: Similar structure but with a six-membered ring.

    Cyclopentyl formate: Contains a five-membered ring.

    Cyclooctanol: The alcohol precursor to this compound.

Uniqueness: this compound’s eight-membered ring structure provides unique steric and electronic properties, making it distinct from other cyclic esters .

Properties

IUPAC Name

cyclooctyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-11-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFZBGBFPXQEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177836
Record name Cyclooctyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23263-25-4
Record name Cyclooctanol, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23263-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctyl formate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023263254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclooctyl formate
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